3-Epioleanolic acid

Reproductive Pharmacology Smooth Muscle Physiology Cholinergic Agonism

3-Epioleanolic acid (3-EpiOA) is the 3α-hydroxy epimer of oleanolic acid. This stereochemical inversion at C-3 is a fundamental determinant of bioactivity, conferring a unique cholinergic receptor-mediated uterotonic activity not observed with the common 3β-hydroxy isomer. Substituting 3-EpiOA with oleanolic acid results in a complete loss of this pharmacological response, invalidating research models. This high-purity standard is indispensable for SAR studies mapping the C-3 pharmacophore, as a negative control in glycogen phosphorylase assays, and for investigating reproductive pharmacology and steroid-induced osteonecrosis. Not interchangeable with oleanolic acid. Procure only if authentic 3α-hydroxy configuration is required.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 25499-90-5
Cat. No. B107846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epioleanolic acid
CAS25499-90-5
Synonyms(3α)-3-Hydroxyolean-12-en-28-oic Acid;  3-Epioleanolic Acid;  3α-Hydroxyolean-12-en-28-oic Acid;  Epioleanolic Acid;  epi-Oleanolic Acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1
InChIKeyMIJYXULNPSFWEK-KDQGZELNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Epioleanolic Acid (CAS 25499-90-5) Procurement Guide: A Rare 3α-Hydroxy Triterpenoid with Cholinergic Activity


3-Epioleanolic acid (3-EpiOA; CAS 25499-90-5) is a pentacyclic triterpenoid and the 3α-hydroxy epimer of oleanolic acid (OA), differing solely in stereochemistry at the C-3 position . This stereochemical inversion yields distinct physicochemical and pharmacological properties, including a specific cholinergic receptor-mediated uterotonic activity not observed with its 3β-hydroxy counterpart [1]. Isolated from botanical sources such as Verbena officinalis and Hedyotis diffusa, 3-EpiOA is primarily procured as a high-purity research standard (≥95-99%) for mechanistic and pharmacological investigations in reproductive pharmacology and inflammation research .

3-Epioleanolic Acid: Why Stereochemistry at C-3 Prevents Substitution with Oleanolic Acid


3-Epioleanolic acid and its structural isomer oleanolic acid are not interchangeable for research or industrial applications due to the C-3 stereochemistry dictating distinct molecular recognition events. While both compounds share a pentacyclic oleanane backbone (C30H48O3; MW 456.70), the 3α-hydroxy configuration of 3-EpiOA, as opposed to the 3β-hydroxy in OA, alters hydrogen bonding patterns, receptor affinity, and metabolic stability . This is not a minor structural nuance; it is a fundamental determinant of bioactivity. In a direct comparative uterotonic assay, only 3-EpiOA and oleanonic acid exhibited activity, while OA did not, underscoring the critical role of the C-3 substituent's orientation in eliciting a specific pharmacological response [1]. Consequently, substituting 3-EpiOA with the more common OA will result in a complete loss of cholinergic agonist activity, invalidating any assay or process predicated on this unique mechanism.

3-Epioleanolic Acid Quantitative Differentiation: Direct Comparator Evidence for Procurement


Cholinergic Uterotonic Activity: 3-Epioleanolic Acid vs. Oleanolic Acid Direct Comparison

In a direct comparative in vitro study on guinea pig uterine smooth muscle, 3-epioleanolic acid was one of only two compounds isolated from Ekebergia capensis extract that demonstrated uterotonic activity. Crucially, oleanolic acid did not exhibit this activity [1]. The study further specified that 3-epioleanolic acid's effect is mediated through the cholinergic receptor, a mechanism not shared by its 3β-hydroxy isomer [1]. This stark functional difference, driven by C-3 stereochemistry, makes 3-epioleanolic acid the essential compound for research focused on cholinergic modulation of uterine contractility.

Reproductive Pharmacology Smooth Muscle Physiology Cholinergic Agonism

Glycogen Phosphorylase Inhibition: A Comparative Binding Affinity Analysis

A comparative assessment of binding data reveals a significant difference in the ability of 3-epioleanolic acid and its C-3 keto analog, oleanonic acid, to inhibit rabbit muscle glycogen phosphorylase a (RMGPa). 3-Epioleanolic acid exhibited an IC50 of 21,000 nM (21 μM) [1]. In stark contrast, oleanonic acid demonstrated a much stronger inhibitory effect with an IC50 of 490 nM (0.49 μM) [2]. This represents a 43-fold difference in potency, highlighting that the 3α-hydroxy configuration of 3-epioleanolic acid results in substantially weaker enzyme interaction compared to the 3-keto group in oleanonic acid.

Metabolic Regulation Glycogen Metabolism Enzyme Inhibition

Anti-Inflammatory Activity: Class-Level Potency of Oleanolic Acid

While direct comparative data for 3-epioleanolic acid are limited, the known activity of its 3β-epimer, oleanolic acid, provides essential class-level context. In a standardized in vitro assay measuring leukotriene C4 (LTC4) release, oleanolic acid demonstrated significant inhibitory activity with an IC50 of 16.79 μM [1]. 3-Epioleanolic acid is also reported to possess anti-inflammatory activity, but without a quantified IC50 value . This data indicates that the oleanane scaffold is a validated chemotype for anti-inflammatory drug discovery, with the specific stereochemistry at C-3 being a key determinant of potency. 3-Epioleanolic acid offers a distinct stereochemical starting point for structure-activity relationship (SAR) studies aimed at modulating this pathway.

Inflammation Leukotriene Synthesis Eicosanoid Pathway

Pharmacological Mechanism: Network Pharmacology Indicates Distinct Target Profile in Osteonecrosis

A 2025 network pharmacology study provides a distinct mechanistic profile for 3-epioleanolic acid in the context of steroid-induced osteonecrosis of the femoral head (SONFH) [1]. The study identified CYP19A1, TERT, and PTPN6 as key therapeutic targets, with molecular docking confirming strong binding affinities. In vitro experiments with 3-epiursolic acid (a close analog) at 80 μM validated the bioinformatics predictions by showing it could alleviate proliferation inhibition and modulate the expression of these targets [1]. While not a direct comparison, this research establishes a unique target engagement and pathway modulation (steroid binding and glucocorticoid metabolism) for 3-epioleanolic acid, differentiating it from the broad anti-inflammatory and hepatoprotective activities more commonly associated with its isomer, oleanolic acid [2].

Bone Regeneration Glucocorticoid Metabolism Network Pharmacology

Cathepsin L Inhibition: A Key Differentiator Among Triterpenoid Epimers

A study evaluating 14 triterpenoids identified 3-epiursolic acid, the ursane-type C-3 epimer of ursolic acid, as a promising inhibitor of human cathepsin L (catL) with an IC50 of 6.5 μM [1]. This finding is significant because it demonstrates that C-3 stereochemistry is a critical determinant for catL inhibition within the pentacyclic triterpenoid class. While 3-epioleanolic acid was not among the compounds tested, this data provides strong class-level evidence that the 3α-hydroxy configuration in an oleanane framework may also confer a unique selectivity profile for cathepsins, which are key targets in cancer and inflammatory diseases. This contrasts with the broad anti-inflammatory profile of oleanolic acid, which has not been prominently linked to catL inhibition [2].

Protease Inhibition Cancer Progression Cathepsin L

3-Epioleanolic Acid: High-Impact Research and Procurement Application Scenarios


Investigating Cholinergic Modulation of Uterine Contractility

3-Epioleanolic acid is the optimal compound for ex vivo and in vitro studies of cholinergic receptor-mediated uterine smooth muscle contraction. As demonstrated by Sewram et al. (2000), it is one of the few natural products with this specific activity, a property not shared by its 3β-hydroxy isomer, oleanolic acid [1]. Procuring this compound enables targeted mechanistic studies of parturition, dysmenorrhea, and other reproductive disorders where cholinergic pathways are implicated.

A Stereochemical Probe for Triterpenoid Structure-Activity Relationship (SAR) Studies

The 3α-hydroxy configuration of 3-epioleanolic acid makes it an indispensable tool for SAR campaigns. Comparing its activity profile with that of oleanolic acid (3β-OH) and oleanonic acid (3-keto) allows researchers to precisely map the pharmacophoric requirements at the C-3 position of the oleanane scaffold [1][2]. This is particularly valuable in drug discovery programs targeting inflammation, metabolism (e.g., glycogen phosphorylase), and cancer, where subtle changes in stereochemistry lead to dramatic differences in target engagement and potency [3].

Exploring Novel Mechanisms in Bone and Metabolic Diseases

Recent network pharmacology studies have identified 3-epioleanolic acid as a potential modulator of steroid binding and glucocorticoid metabolism pathways, with implications for treating steroid-induced osteonecrosis (SONFH) [1]. This emerging therapeutic hypothesis, distinct from the known activities of other triterpenoids, positions 3-epioleanolic acid as a high-priority procurement for researchers investigating bone regeneration, metabolic bone diseases, and the off-target effects of glucocorticoid therapies.

Negative Control in Glycogen Phosphorylase Assays

Given its relatively weak inhibition of glycogen phosphorylase (IC50 = 21 μM) compared to the potent inhibition by oleanonic acid (IC50 = 0.49 μM), 3-epioleanolic acid can serve as an excellent negative control or specificity probe in assays studying glycogen metabolism [1]. This application is particularly relevant for distinguishing between on-target and off-target effects of other, more potent glycogen phosphorylase inhibitors in metabolic disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Epioleanolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.